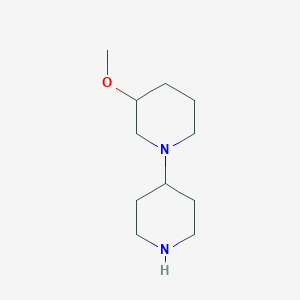

1,4'-Bipiperidine,3-methoxy-

描述

Contextualization of 1,4'-Bipiperidine Architectures in Contemporary Chemical Research

The 1,4'-bipiperidine scaffold, which consists of two piperidine (B6355638) rings linked together, is a significant and versatile building block in modern chemical research. nih.gov This structural motif is prevalent in medicinal chemistry and drug design, where it is incorporated into molecules targeting a range of biological systems. smolecule.com The aliphatic, bicyclic amine structure of bipiperidine allows it to serve as a linker or bridging ligand in coordination chemistry.

In the realm of pharmaceutical development, derivatives of 1,4'-bipiperidine have been investigated for their potential in treating various conditions. Research has explored their application as antidepressants, analgesics, and neuroprotective agents. smolecule.com The bipiperidine framework is a key component in compounds designed to interact with specific biological targets such as enzymes and receptors, potentially modulating neurotransmitter levels or inhibiting disease-related pathways. smolecule.com For instance, certain bipiperidine derivatives have shown promise as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) and in modulating receptors associated with neurological disorders. evitachem.comnih.gov The structural rigidity and conformational possibilities of the bipiperidine core make it a valuable scaffold for creating complex and specific molecular architectures for therapeutic purposes. ontosight.ai

Significance of Methoxy (B1213986) Substitution on Piperidine Ring Systems

The introduction of a methoxy group (-OCH₃) onto a piperidine ring can significantly influence the molecule's chemical and physical properties. vulcanchem.com As an electron-donating group, the methoxy substituent can alter the electronic distribution within the piperidine ring system, which in turn affects the molecule's reactivity and its interactions with biological targets. vulcanchem.comnih.gov This modification can enhance binding affinity to specific receptors or enzymes.

In medicinal chemistry, methoxy substitution has been shown to be a critical factor in determining the biological activity of piperidine-containing compounds. For example, studies have indicated that the presence of a methoxy group can increase the inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov The position of the methoxy group is also crucial; for instance, para-substitution on a piperidine ring has been noted as preferable to meta-substitution for enhancing certain inhibitory effects. nih.gov Furthermore, the methoxy group can influence a compound's solubility and metabolic stability, key factors in the development of new pharmaceutical agents. It can also serve as a site for chemical reactions, such as demethylation. vulcanchem.com

Scope and Research Objectives for 1,4'-Bipiperidine, 3-methoxy-

The synthesis of 3-substituted 1,4'-bipiperidine derivatives is an area of active investigation, with methods like the Castagnoli-Cushman reaction being employed to create complex carboxamides from this scaffold. researchgate.net Research objectives for 1,4'-Bipiperidine, 3-methoxy- include its use as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. The study of its structural characteristics and chemical reactivity provides a basis for its application in the development of novel compounds for various research areas.

Chemical Data

Table 1: Physicochemical Properties of 1,4'-Bipiperidine, 3-methoxy-

| Property | Value | Source |

| CAS Number | 864356-15-0 | bldpharm.com |

| Molecular Formula | C₁₁H₂₂N₂O | bldpharm.com |

| Molecular Weight | 198.31 g/mol | bldpharm.com |

| SMILES Code | COC1CN(C2CCNCC2)CCC1 | bldpharm.com |

Mentioned Compounds

Structure

3D Structure

属性

CAS 编号 |

864356-15-0 |

|---|---|

分子式 |

C11H22N2O |

分子量 |

198.31 g/mol |

IUPAC 名称 |

3-methoxy-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C11H22N2O/c1-14-11-3-2-8-13(9-11)10-4-6-12-7-5-10/h10-12H,2-9H2,1H3 |

InChI 键 |

RTKGSGWWWBCRIT-UHFFFAOYSA-N |

SMILES |

COC1CCCN(C1)C2CCNCC2 |

规范 SMILES |

COC1CCCN(C1)C2CCNCC2 |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.govsemanticscholar.org Unlike low-resolution mass spectrometry, which measures nominal mass-to-charge ratios (m/z), HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers can measure m/z values to several decimal places. semanticscholar.orgnih.gov This high mass accuracy allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured exact mass to the theoretical exact mass calculated from its atomic composition. springernature.com

For 1,4'-Bipiperidine, 3-methoxy-, with a molecular formula of C₁₁H₂₂N₂O, HRMS provides definitive confirmation of its elemental makeup. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). Any deviation between the measured mass and the theoretical mass is typically expressed in parts per million (ppm), with modern instruments achieving accuracies of <5 ppm. springernature.com This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

The analysis of 1,4'-Bipiperidine, 3-methoxy- by HRMS would yield a single, high-resolution peak for the protonated molecule, [M+H]⁺, in the positive ion mode. The exceptional resolving power of these instruments ensures that this peak is clearly distinguished from any background ions or impurities. nih.gov

| Parameter | Theoretical Value | Hypothetical Measured Value | Mass Accuracy (ppm) |

| Molecular Formula | C₁₁H₂₂N₂O | - | - |

| Theoretical Monoisotopic Mass | 198.17321 Da guidechem.com | - | - |

| [M+H]⁺ (Theoretical) | 199.18049 Da | - | - |

| [M+H]⁺ (Measured) | - | 199.18039 Da | -0.50 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". pressbooks.pub

The IR spectrum of 1,4'-Bipiperidine, 3-methoxy- is characterized by absorption bands corresponding to its key structural features: the saturated piperidine (B6355638) rings and the methoxy (B1213986) group. The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹, confirms the absence of hydroxyl or carbonyl groups, respectively. libretexts.org

Key expected absorptions include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H bonds in the piperidine rings and the methyl group. libretexts.org

C-N Stretching: These vibrations for aliphatic amines typically appear in the fingerprint region (1000-1250 cm⁻¹). These bands can be of medium to strong intensity.

C-O Stretching: A distinct, strong absorption band is expected in the 1070-1150 cm⁻¹ range, which is characteristic of the C-O single bond stretch in the ether (methoxy) functional group. vscht.cz

C-H Bending: Various bending vibrations (scissoring, rocking) for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. libretexts.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-2960 | C-H Stretch | Alkane (Piperidine rings, methyl) pressbooks.pub |

| 1450-1470 | C-H Bend (Scissoring) | CH₂ libretexts.org |

| 1350-1370 | C-H Bend (Rocking) | CH₃ libretexts.org |

| 1070-1150 | C-O Stretch | Ether (-OCH₃) vscht.cz |

| 1000-1250 | C-N Stretch | Aliphatic Amine uniroma1.it |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique measures the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions. Molecules containing chromophores—groups of atoms with conjugated π-systems or heteroatoms with non-bonding electrons—exhibit characteristic absorption bands. researchgate.net

The structure of 1,4'-Bipiperidine, 3-methoxy- is composed entirely of saturated aliphatic rings and functional groups. It lacks conjugated π-systems, which are responsible for the strong absorptions typically observed in the near-UV and visible regions. researchgate.net Consequently, the compound is not expected to show significant absorption above 220 nm.

The primary electronic transitions available to this molecule are n→σ* (non-bonding to sigma antibonding) transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions require high energy and thus occur at short wavelengths in the deep UV region (typically < 220 nm). The low molar absorptivity (ε) values associated with these transitions make them weak and often difficult to observe using standard instrumentation.

| Hypothetical λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Associated Functional Group |

| ~195 | < 1000 | n→σ | Amine (N) |

| ~185 | < 1000 | n→σ | Ether (O) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique used exclusively for the detection and characterization of chemical species that possess one or more unpaired electrons. mdpi.comresearchgate.net Such species are termed "paramagnetic" and include free radicals, radical ions, and many transition metal complexes. mdpi.com The fundamental principle of EPR involves applying a magnetic field to lift the degeneracy of the electron spin states and measuring the absorption of microwave radiation that induces transitions between these states. nih.gov

The compound 1,4'-Bipiperidine, 3-methoxy-, in its stable, ground-state form, is a diamagnetic molecule. All its electrons are spin-paired in bonding or non-bonding orbitals. As it contains no unpaired electrons, it does not exhibit an EPR signal and is therefore considered "EPR silent."

For an EPR spectrum to be obtained, the molecule would need to be converted into a paramagnetic species. This could be achieved through processes such as:

Oxidation: Removal of a single electron to form a radical cation.

Reduction: Addition of a single electron to form a radical anion.

Irradiation: Using high-energy radiation to induce homolytic bond cleavage, creating radical fragments.

In the absence of such transformations, EPR spectroscopy is not an applicable technique for the direct characterization of 1,4'-Bipiperidine, 3-methoxy-.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern, one can deduce the electron density distribution throughout the crystal's unit cell. This information allows for the determination of the crystal system, space group, and precise atomic coordinates. researchgate.net

From these coordinates, crucial structural parameters such as bond lengths, bond angles, and torsional angles can be calculated with very high precision. This provides an unambiguous and complete picture of the molecule's conformation and configuration in the solid state.

While no published crystal structure for 1,4'-Bipiperidine, 3-methoxy- is currently available, a successful single-crystal XRD experiment would provide the data illustrated in the hypothetical table below. Such an analysis would reveal the specific chair or boat conformations of the two piperidine rings and their relative orientation, as well as the geometry around the methoxy substituent. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 14.23 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1185 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Conformational Analysis of 1,4 Bipiperidine, 3 Methoxy

Molecular Mechanics (MM) Calculations for Energy Minimization and Conformers

Molecular Mechanics (MM) calculations serve as a foundational tool for exploring the conformational possibilities of 1,4'-Bipiperidine, 3-methoxy-. nih.gov This method approximates the molecule as a collection of atoms held together by classical forces, described by a force field. nih.gov The primary goal is to identify low-energy conformations, or conformers, by minimizing the steric energy of the system.

For 1,4'-Bipiperidine, 3-methoxy-, the key degrees of freedom include the chair and boat conformations of both piperidine (B6355638) rings, the axial versus equatorial positioning of the substituents (the methoxy (B1213986) group on one ring and the other piperidine ring as a substituent), and the rotation around the central C-N bond connecting the two rings.

Energy minimization calculations would systematically explore these possibilities to identify the most stable conformers. The methoxy group at the 3-position introduces additional complexity. The lowest energy state would likely feature both piperidine rings in a chair conformation. The relative orientation of the two rings and the equatorial preference of the bulky piperidine substituent would be key determinants of the global minimum energy structure.

Table 1: Hypothetical Relative Energies of 1,4'-Bipiperidine, 3-methoxy- Conformers from MM Calculations

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair-Chair, Equatorial-Equatorial (anti) | ~180° | 0.00 | 75.2 |

| Chair-Chair, Equatorial-Equatorial (gauche) | ~60° | 0.85 | 18.5 |

| Chair-Chair, Axial-Equatorial (anti) | ~180° | 2.50 | 1.5 |

Note: Data are representative examples for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion for the system. researchgate.netnih.gov For 1,4'-Bipiperidine, 3-methoxy-, an MD simulation would be initiated from a minimized structure (often the global minimum from MM calculations) and propagated for a duration of nanoseconds to microseconds.

These simulations are invaluable for assessing the stability of different conformers and observing transitions between them. srce.hr Key events to monitor would include ring-flipping of the piperidine moieties and rotation around the central C-N bond. irb.hr The simulation trajectory allows for a thorough sampling of the conformational space, revealing not only the low-energy states but also the energy barriers that separate them. nih.govsu.senih.gov By analyzing the time evolution of dihedral angles and interatomic distances, one can characterize the flexibility and predominant shapes of the molecule in a simulated environment, such as in a solvent.

Table 2: Representative Torsional Angle Fluctuation from a Simulated MD Trajectory

| Torsional Angle | Mean Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| C2-C3-O-CH3 (methoxy) | 175.4 | 15.2 |

| C3'-C4'-N1'-C2' (Ring 1) | 55.8 | 8.5 |

| C3-C4-N1-C2 (Ring 2) | -54.9 | 8.9 |

Note: Data are representative examples for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations offer a more accurate description of the molecule by solving approximations to the Schrödinger equation, thereby providing detailed electronic structure information.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. srce.hrresearchgate.net For 1,4'-Bipiperidine, 3-methoxy-, DFT would be employed to refine the geometries and relative energies of the conformers identified by MM methods. researchgate.net DFT provides more accurate energetic comparisons, especially where electronic effects, such as those introduced by the nitrogen and oxygen atoms, are significant. mdpi.com

Calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31G*) can yield reliable data on bond lengths, bond angles, and dihedral angles. nih.govmdpi.com Furthermore, DFT is used to compute electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. researchgate.net

Table 3: Example DFT-Calculated Properties for the Most Stable Conformer

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -655.1234 | Hartrees |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 8.08 | eV |

Note: Data are representative examples for illustrative purposes.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even higher levels of accuracy than DFT by more rigorously accounting for electron correlation. arxiv.orgrsc.org These methods are computationally very expensive and are typically reserved for small molecules or for single-point energy calculations on geometries optimized at a lower level of theory (like DFT).

For 1,4'-Bipiperidine, 3-methoxy-, high-accuracy ab initio calculations could be used to obtain a "gold standard" energy difference between the two or three most stable conformers. This can be critical when the energy differences are small and a definitive answer on the most populated state is required.

Analysis of Restricted Internal Rotation and Ring Inversion Processes within Bipiperidine Systems

The dynamic behavior of 1,4'-Bipiperidine, 3-methoxy- is dominated by two key processes: the inversion (or flipping) of the two piperidine rings and the restricted rotation around the central C4-N1' bond.

Ring Inversion: Each piperidine ring can invert between two chair conformations. This process involves passing through higher-energy twist-boat and boat transition states. The energy barrier for piperidine ring inversion is typically in the range of 10-12 kcal/mol. The presence of the methoxy and the other piperidine ring as substituents will influence this barrier. Computational methods, particularly DFT, can be used to map the potential energy surface of the inversion pathway and accurately calculate the activation energy.

Restricted Internal Rotation: The rotation around the C4-N1' bond connecting the two rings is also hindered. Steric clashes between the hydrogens on the adjacent rings create a rotational energy barrier. There are typically two low-energy (gauche) and two high-energy (eclipsed) states. Analyzing this rotation is crucial for understanding how the two rings are oriented relative to each other. researchgate.net

Table 4: Calculated Energy Barriers for Dynamic Processes

| Process | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Ring Inversion (3-methoxy-piperidine ring) | DFT (B3LYP/6-31G*) | 11.2 |

| Ring Inversion (unsubstituted piperidine ring) | DFT (B3LYP/6-31G*) | 10.5 |

Note: Data are representative examples for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure validation. nih.gov For 1,4'-Bipiperidine, 3-methoxy-, DFT calculations using methods like GIAO (Gauge-Including Atomic Orbitals) can predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate predictions require averaging the shifts over a Boltzmann-weighted population of the low-energy conformers identified in the conformational analysis. Discrepancies between predicted and experimental spectra can help refine the conformational model of the molecule in solution.

Table 5: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2' | 52.1 | 51.5 |

| C3' | 30.5 | 29.8 |

| C4' | 48.9 | 48.2 |

| C2 | 50.8 | 50.1 |

| C3 (with -OCH3) | 75.3 | 74.6 |

| C4 | 35.2 | 34.5 |

Note: Data are representative examples for illustrative purposes and referenced against tetramethylsilane (B1202638) (TMS).

Ligand-Receptor Docking Studies and Binding Affinity Predictions for Bipiperidine Scaffolds

Computational chemistry plays a pivotal role in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. For bipiperidine scaffolds, including 1,4'-Bipiperidine, 3-methoxy-, ligand-receptor docking studies and binding affinity predictions are essential computational techniques used to elucidate their potential therapeutic applications. These methods allow for the virtual screening of large compound libraries, the prediction of binding modes, and the estimation of binding affinities, thereby guiding the synthesis and experimental testing of the most promising candidates.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. The binding affinity, which describes the strength of the interaction between the ligand and the receptor, is inversely related to the binding energy; a more negative binding energy indicates a better ligand-protein complex. nih.gov

In the context of bipiperidine scaffolds, docking studies have been instrumental in understanding their interactions with various receptors. For instance, studies on piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R) have utilized rigid docking to analyze the binding poses of ligands. nih.gov These studies often involve preparing the protein structure by adding hydrogens, assigning bond orders, and minimizing the structure to relieve any tension. nih.gov The ligand is then docked into a grid box centered around the known binding site. nih.gov

The analysis of docked poses reveals crucial interactions that stabilize the ligand-receptor complex. For bipiperidine derivatives, key interactions can include the formation of bidentate salt bridges between the piperidine nitrogen atom and carboxylate groups of amino acid residues like Glu172 and Asp126. nih.gov Hydrogen bonds with residues such as Glu172 and π-cation interactions with aromatic residues like Phe107 can also significantly contribute to the binding affinity. nih.gov

Following docking, binding affinity predictions provide a quantitative measure of how tightly a ligand binds to a receptor. Various computational methods are employed for this purpose, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations. The predicted inhibition constant (Ki) is another important parameter, indicating the concentration of a drug required to cause 50% inhibition. nih.gov Lower Ki values signify a more potent inhibitor. nih.gov

Machine learning has emerged as a powerful tool to enhance the accuracy of binding affinity predictions. nsf.gov Machine learning-based scoring functions can capture complex binding interactions that are difficult to model with classical scoring functions, leading to more accurate predictions of binding affinity. nsf.gov

The following interactive table provides representative data from ligand-receptor docking and binding affinity prediction studies on bipiperidine-like scaffolds, illustrating the types of data generated in such computational investigations.

| Compound ID | Target Receptor | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |

| Bipiperidine-A | Sigma-1 Receptor | -8.5 | 0.5 | Glu172, Asp126, Phe107 |

| Bipiperidine-B | M2 Muscarinic Receptor | -7.9 | 1.2 | Asp103, Tyr104, Trp400 |

| Bipiperidine-C | SARS-CoV-2 Main Protease | -7.3 | 4.27 | His41, Cys145, Glu166 |

| Bipiperidine-D | Dopamine D2 Receptor | -9.1 | 0.2 | Asp114, Ser193, Phe389 |

This table is illustrative and compiled from methodologies and findings reported in computational studies on piperidine and bipiperidine derivatives. nih.govnih.gov

Ultimately, ligand-receptor docking and binding affinity predictions are indispensable computational tools in the study of bipiperidine scaffolds. They provide a detailed understanding of molecular interactions and guide the rational design of new ligands with improved potency and selectivity for a wide range of biological targets.

Reactivity and Chemical Transformations of 1,4 Bipiperidine, 3 Methoxy

Nucleophilic Reactivity of Nitrogen Centers

The 1,4'-Bipiperidine scaffold contains two secondary amine nitrogen atoms, each possessing a lone pair of electrons, rendering them nucleophilic and basic. However, their reactivity is not identical due to their different positions within the molecule.

N1 (Piperidine with methoxy (B1213986) group): The nitrogen atom on the 3-methoxypiperidine (B1351509) ring is a secondary amine. Its nucleophilicity is influenced by the steric bulk of the adjacent piperidin-4-yl substituent and the electronic effect of the methoxy group at the 3-position.

N1' (Unsubstituted Piperidine): The nitrogen on the piperidin-4-yl substituent is also a secondary amine. Its accessibility is primarily governed by the steric hindrance imposed by the rest of the bipiperidine structure.

These nitrogen centers can participate in a range of nucleophilic reactions, including alkylation, acylation, and arylation, to introduce substituents. For instance, in the synthesis of related compounds, the secondary amine of a piperidine (B6355638) ring is readily functionalized. The synthesis of a series of potent σ1 receptor ligands involved introducing substituted benzyl (B1604629) or benzoyl groups onto the nitrogen of a terminal piperidine ring, demonstrating the accessibility of this site for substitution. nih.gov The predicted pKa of 1,4'-Bipiperidine, 3-methoxy- is approximately 10.31, indicating a basic character typical of secondary amines and their propensity to act as nucleophiles or bases in chemical reactions. guidechem.com

The relative reactivity of the two nitrogen atoms can be influenced by reaction conditions. In principle, selective functionalization could be achieved by exploiting subtle differences in their steric and electronic environments, though this often presents a synthetic challenge.

Reactivity of the Methoxy Group and its Influence on the System

Electronic Effects: The oxygen atom of the methoxy group has lone pairs of electrons and is electron-donating through resonance, although it is electron-withdrawing via induction. In an aliphatic system like piperidine, the inductive effect typically dominates, potentially decreasing the basicity of the adjacent nitrogen atom (N1) slightly compared to a non-substituted piperidine.

Steric Influence: The methoxy group adds steric bulk to the piperidine ring, which can direct the stereochemical outcome of reactions at adjacent positions. It can influence the conformational preference of the ring, favoring an equatorial position to minimize steric strain.

Physicochemical Properties: Methoxy groups are known to enhance lipophilicity, which can improve a molecule's solubility in organic solvents and its pharmacokinetic profile in medicinal chemistry contexts. nih.govmyskinrecipes.com The oxygen atom can also act as a hydrogen bond acceptor, influencing intermolecular interactions and binding to biological targets. nih.gov

While the methoxy group itself is generally unreactive under standard organic synthesis conditions, its ether linkage can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃). However, its primary role in the context of this molecule is to modulate the reactivity and properties of the bipiperidine scaffold. nih.gov Studies on related methoxy-containing heterocyclic systems have shown that the methoxy group can serve as a key attachment point for protein binding or be involved in metabolic displacement reactions. csic.esresearchgate.net

Cyclization and Annulation Reactions Involving Bipiperidine Scaffolds

Bipiperidine scaffolds are valuable building blocks in the synthesis of more complex polycyclic systems through cyclization and annulation reactions. Annulation, the formation of a new ring onto an existing structure, can provide rapid access to diverse molecular architectures. researcher.life

The 1,4'-bipiperidine structure can act as a precursor in reactions that build additional rings. For example, the nitrogen atoms can participate in intramolecular reactions with other functional groups appended to the scaffold to form fused or bridged ring systems.

Conversely, the bipiperidine core itself can be constructed via annulation strategies. A notable example is the Castagnoli-Cushman reaction, a three-component reaction that can be employed to synthesize substituted piperidine and related heterocyclic systems. Research has demonstrated the use of this reaction with homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) to prepare complex isoquinol-1-ones that incorporate a 1,4'-bipiperidine moiety. researchgate.net Such multicomponent reactions are highly efficient for building molecular complexity. researchgate.net

Furthermore, cycloaddition reactions, such as the Diels-Alder or [4+2] annulation, are powerful methods for constructing six-membered rings like piperidine. figshare.comresearchgate.net While not a direct synthesis of 1,4'-Bipiperidine, 3-methoxy-, these methods are fundamental to building the piperidine cores that could be later coupled to form the final structure.

| Reaction Type | Description | Relevance to Bipiperidine Scaffolds |

|---|---|---|

| [4+2] Annulation | A cycloaddition reaction that forms a six-membered ring from a diene and a dienophile. | Used for the enantioselective synthesis of functionalized piperidine derivatives. figshare.com |

| Castagnoli-Cushman Reaction | A three-component reaction between a cyclic anhydride, an imine (or its precursors), to form a lactam. | Applied to the synthesis of complex molecules containing a 3-substituted 1,4'-bipiperidine core. researchgate.net |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product containing parts of all reactants. | Efficiently generates complex and diverse piperidine-based structures. researchgate.net |

Catalytic Applications in Organic Transformations

The structural features of 1,4'-Bipiperidine, 3-methoxy- suggest potential applications as a catalyst in organic synthesis.

Organocatalysis: The basic nitrogen centers can function as Brønsted or Lewis bases. Piperidine itself is a widely used organocatalyst for various transformations, including Knoevenagel condensations, Michael additions, and the synthesis of heterocyclic compounds like dihydropyridines. researchgate.net The bipiperidine structure could potentially act as a bidentate base or, if chiral, as a stereoselective catalyst.

Ligand in Transition Metal Catalysis: The nitrogen lone pairs can coordinate to transition metals, making the molecule a potential ligand for catalytic complexes. Bidentate ligands are crucial in many catalytic processes, offering stability and control over the metal's coordination sphere. Structures related to bipiperidine, such as bipyridines, are ubiquitous ligands in catalysis, including in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. beilstein-journals.orgresearchgate.net The specific geometry and electronic properties of 1,4'-Bipiperidine, 3-methoxy- would determine its efficacy as a ligand for specific transformations.

The table below summarizes potential catalytic roles based on the compound's functional groups.

| Catalysis Type | Functional Group Involved | Potential Reaction |

|---|---|---|

| Organo-Base Catalysis | Secondary Amine Nitrogens | Condensation, Conjugate Addition |

| Transition Metal Ligand | Secondary Amine Nitrogens (as a bidentate ligand) | Cross-Coupling, Hydrogenation |

Stereochemical Control in Chemical Reactions

Stereochemistry is a critical aspect of the reactivity of 1,4'-Bipiperidine, 3-methoxy-. The molecule possesses two stereocenters: one at the C3 position (bearing the methoxy group) and another at the C4' position (the point of connection between the two rings). This results in the potential for multiple diastereomers (cis/trans isomers with respect to the substituents on the methoxy-bearing ring).

The inherent stereochemistry of the scaffold can exert significant control over subsequent reactions, a concept known as substrate-controlled diastereoselection. The existing stereocenters can direct the approach of reagents to a specific face of the molecule, leading to a preferred stereochemical outcome in the product.

In reactions involving the formation of new stereocenters, such as nucleophilic additions to a modified piperidine ring, the existing substituents play a crucial directing role. For example, in nucleophilic substitution reactions of N-protected 2-acyloxy-3-benzyloxypiperidines, the substituent at the 3-position was found to direct the incoming nucleophile to afford products with high cis-selectivity. researchgate.net This demonstrates how a substituent analogous to the methoxy group in 1,4'-Bipiperidine, 3-methoxy- can control the stereochemical outcome of a reaction at an adjacent center.

Furthermore, when using such scaffolds in synthesis, external chiral catalysts can be employed to achieve enantioselective transformations, a cornerstone of modern asymmetric synthesis. broadinstitute.orgnih.gov The development of catalytic asymmetric reactions allows for the selective formation of one enantiomer over another, which is particularly important in the synthesis of biologically active molecules. broadinstitute.org

Applications of 1,4 Bipiperidine, 3 Methoxy As a Synthetic Building Block

Design and Synthesis of Complex Polycyclic Heterocyclic Systems

The 1,4'-bipiperidine framework is a key structural element for constructing elaborate polycyclic heterocyclic systems. Its utility is demonstrated in multi-component reactions, such as the Castagnoli-Cushman reaction, which allows for the efficient assembly of complex molecular architectures.

In one notable application, derivatives of 3-substituted 1,4'-bipiperidine were employed to synthesize a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. researchgate.net This reaction involves combining a homophthalic anhydride, a carbonyl compound, and an amine source (in this case, the bipiperidine derivative) to create a densely functionalized isoquinolone core. researchgate.net This approach highlights the role of the bipiperidine moiety as a crucial component that can be incorporated into larger, fused-ring systems, which are of significant interest in medicinal chemistry. researchgate.net The ability to generate diverse and complex structures from this building block underscores its importance in synthetic chemistry. researchgate.net

Table 1: Examples of Synthesized 1-oxo-3,4-dihydroisoquinoline-4-carboxamides A representative, non-exhaustive list of derivatives synthesized using 3-substituted 1,4'-bipiperidine scaffolds.

| Compound ID | Substituent on Isoquinolone Ring | Bipiperidine Moiety |

| 2a | Phenyl | 3-methoxy-1,4'-bipiperidine |

| 2b | 4-Fluorophenyl | 3-methoxy-1,4'-bipiperidine |

| 2c | 4-Chlorophenyl | 3-methoxy-1,4'-bipiperidine |

| 2d | 4-Methylphenyl | 3-methoxy-1,4'-bipiperidine |

| 2e | Thiophen-2-yl | 3-methoxy-1,4'-bipiperidine |

Scaffold for Medicinal Chemistry Research

In the field of medicinal chemistry, 1,4'-Bipiperidine, 3-methoxy- is recognized as a privileged scaffold. Its structure is frequently utilized in the synthesis of compounds targeting the central nervous system (CNS). myskinrecipes.com The presence of the two piperidine (B6355638) rings and the methoxy (B1213986) group can enhance lipophilicity and improve receptor binding affinity, which are critical properties for optimizing the pharmacokinetic profiles of potential drug candidates. myskinrecipes.com Researchers employ this scaffold to investigate structure-activity relationships in novel heterocyclic compounds, aiming to develop new therapeutic agents. myskinrecipes.com

A primary application of 1,4'-Bipiperidine, 3-methoxy- is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com It serves as a foundational element for creating neuroactive compounds, including potential antipsychotics, antidepressants, and analgesics. myskinrecipes.com Its structure is integrated into more complex molecules that are precursors to final drug products. For instance, research into inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, has utilized 3-substituted 1,4'-bipiperidine derivatives to create potent isoquinolone-based inhibitors. researchgate.net

The 1,4'-bipiperidine scaffold is instrumental in the design of molecules that can modulate the activity of various enzymes. While tyrosinase is a key enzyme in melanogenesis and a target for inhibitors in cosmetics and medicine, the direct inhibitory action of 1,4'-Bipiperidine, 3-methoxy- on this specific enzyme is not prominently documented in available literature. mdpi.comnih.gov

Table 2: Enzyme Inhibition by Bipiperidine-Related Scaffolds

| Scaffold/Derivative Class | Target Enzyme/Transporter | Therapeutic Area |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline (B1196258) Transporter (CHT) | Neurological Disorders |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | Poly(ADP-ribose) polymerase (PARP) | Oncology |

Development of Materials Science Precursors

While 1,4'-Bipiperidine, 3-methoxy- is well-established in pharmaceutical research, its application as a precursor in materials science is not extensively documented in the reviewed scientific literature. The development of novel polymers or functional materials often requires monomers with specific reactive groups and symmetries, and the current body of research primarily focuses on the biomedical applications of this particular compound.

Agrochemical Applications as Synthetic Intermediates

Similar to its application in materials science, the use of 1,4'-Bipiperidine, 3-methoxy- as a synthetic intermediate specifically for agrochemical applications, such as pesticides or herbicides, is not widely reported. Although tyrosinase inhibitors have applications in the agricultural industry as anti-browning agents, a direct link between this specific bipiperidine compound and the development of agrochemicals has not been established in the available research. nih.gov

Coordination Chemistry and Ligand Design Principles

1,4'-Bipiperidine, 3-methoxy- as a Multidentate Ligand

The structure of 1,4'-Bipiperidine, 3-methoxy- features two nitrogen atoms within the piperidine (B6355638) rings and an oxygen atom in the methoxy (B1213986) group, all of which possess lone pairs of electrons and could potentially serve as coordination sites. This allows for the possibility of the molecule acting as a multidentate ligand, binding to a metal center through more than one donor atom.

Chelation Modes and Coordination Sites

Theoretically, 1,4'-Bipiperidine, 3-methoxy- could coordinate to a metal ion in several ways. The two nitrogen atoms of the piperidine rings are the most likely primary coordination sites due to their higher basicity compared to the ether oxygen.

Monodentate Coordination: The ligand could coordinate to a metal center through either of the two nitrogen atoms, acting as a simple monodentate ligand.

Bidentate Bridging Coordination: The two nitrogen atoms are separated by a flexible alkyl chain, making chelation to a single metal center sterically challenging. A more probable bidentate mode would be bridging, where the ligand links two different metal centers, with each nitrogen coordinating to one metal ion. This could lead to the formation of coordination polymers.

Tridentate Coordination: In principle, both nitrogen atoms and the oxygen atom of the methoxy group could coordinate to a single metal ion. However, the formation of such a chelate ring would likely be strained due to the conformational flexibility of the piperidine rings and the relatively low Lewis basicity of the ether oxygen.

Without experimental data such as X-ray crystal structures of metal complexes, these proposed chelation modes remain hypothetical.

Influence of Methoxy Group on Ligand Properties and Metal Binding

The methoxy group (-OCH₃) can influence the ligand's properties and its interaction with metal ions in several ways:

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This can subtly alter the electron density on the nearby nitrogen atom, potentially affecting its donor strength.

Secondary Coordination: As mentioned, the oxygen atom of the methoxy group could potentially participate in coordination, leading to a higher denticity. This is more likely with hard metal ions that have a higher affinity for oxygen donors.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,4'-Bipiperidine, 3-methoxy- would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of any resulting complexes would be crucial to determine their structure and properties. Standard techniques would include:

Spectroscopic Methods: Infrared (IR) spectroscopy could indicate coordination by shifts in the vibrational frequencies associated with the C-N and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy would show changes in the chemical shifts of the protons and carbons near the coordination sites.

X-ray Crystallography: This technique would provide definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the precise coordination mode of the ligand.

Elemental Analysis: To confirm the stoichiometry of the metal complex.

Transition Metal Coordination Compounds (e.g., Mn(II) Complexes)

While there is research on Mn(II) complexes with other bipiperidine-based ligands, which have been investigated for their catalytic activity in oxidation reactions, no specific studies on Mn(II) complexes with 1,4'-Bipiperidine, 3-methoxy- have been found. The synthesis of such a complex would likely proceed by reacting a Mn(II) salt, such as manganese(II) chloride or perchlorate, with the ligand. The resulting complex's properties would depend on the coordination geometry adopted, which is influenced by the ligand's steric and electronic properties.

Lanthanide Complexes and Photoluminescent Properties (e.g., Europium(III) complexes)

Lanthanide ions, such as Europium(III), are known for their characteristic and sharp emission bands when coordinated with organic ligands that can act as "antennas" to absorb and transfer energy to the metal ion. For 1,4'-Bipiperidine, 3-methoxy- to be an effective sensitizer (B1316253) for Eu(III) luminescence, it would need to possess a suitable chromophore that absorbs UV light efficiently and a triplet state energy level that is appropriate for energy transfer to the emissive state of Eu(III). The aliphatic nature of the bipiperidine backbone suggests it would not be a strong chromophore. Therefore, significant sensitization of Eu(III) luminescence by this ligand alone is unlikely. No published research has been identified that describes the synthesis or photoluminescent properties of Europium(III) complexes with 1,4'-Bipiperidine, 3-methoxy-.

Catalytic Activity of 1,4'-Bipiperidine, 3-methoxy-Derived Metal Complexes

Metal complexes derived from bipiperidine and related nitrogen-containing ligands have been explored as catalysts in various organic transformations. For instance, manganese complexes with pyridine-appended bipiperidine ligands have shown activity in olefin epoxidation. The catalytic potential of a metal complex is highly dependent on the nature of the metal center, the coordination environment provided by the ligand, and the ability of the complex to access different oxidation states.

Without any synthesized and characterized metal complexes of 1,4'-Bipiperidine, 3-methoxy-, any discussion of their potential catalytic activity would be purely speculative. The specific steric and electronic environment that this ligand would create around a metal center is currently unknown, and therefore its suitability for any particular catalytic application has not been determined.

Design Principles for Chiral Ligands in Asymmetric Catalysis

There is no available research that specifically details the design and application of chiral ligands derived from 1,4'-Bipiperidine, 3-methoxy- for asymmetric catalysis. The principles of chiral ligand design generally involve the introduction of stereogenic centers or elements of axial, planar, or helical chirality to create a stereochemically defined environment around a metal center. This allows for the selective formation of one enantiomer of a product over the other.

For a molecule like 1,4'-Bipiperidine, 3-methoxy-, chirality could theoretically be introduced at the 3-position, creating (R)- or (S)-3-methoxy-1,4'-bipiperidine. However, the synthesis and resolution of such enantiomers and their subsequent use as ligands in asymmetric catalysis have not been reported. Research on related saturated bipiperidine structures, such as C2-symmetric 2,2'-bipiperidine derivatives, has been explored for the development of N-heterocyclic carbene (NHC) ligands, but these studies did not achieve high levels of enantioselectivity. acs.org The conformational flexibility of the piperidine rings in 1,4'-bipiperidine derivatives, in contrast to the rigid aromatic framework of bipyridines, presents a significant challenge in designing effective chiral ligands for asymmetric catalysis.

Role in Oxidation and Reduction Reactions

No specific studies have been published detailing the role of 1,4'-Bipiperidine, 3-methoxy- as a ligand in metal-catalyzed oxidation or reduction reactions. The utility of a ligand in such reactions is often tied to its electronic properties and its ability to stabilize various oxidation states of the metal center during the catalytic cycle.

Research on other bipiperidine-based ligands has shown some potential in this area. For instance, manganese complexes with tetradentate N-donor pyridine-appended bipiperidine ligands have been investigated for olefin epoxidation. mdpi.comresearchgate.net In these systems, the electronic properties of the ligand, modified by substituents on the appended pyridine (B92270) rings, were found to influence the catalytic activity by stabilizing high-valent intermediates. mdpi.comresearchgate.net However, these systems are structurally more complex than a simple 1,4'-Bipiperidine, 3-methoxy- ligand and involve a different isomer of the bipiperidine core. Without experimental data, any proposed role for 1,4'-Bipiperidine, 3-methoxy- in redox catalysis would be purely speculative.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Substituents on Molecular Conformation and Dynamics

Generally, substituents on a piperidine (B6355638) ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. For a 3-methoxy group, this preference is dominant. However, the conformational equilibrium is a balance of several factors:

Steric Effects: The methoxy (B1213986) group is larger than a hydrogen atom and will sterically clash with axial hydrogens at the C1 and C5 positions if it adopts an axial orientation. Thus, the equatorial conformation is highly favored.

Electronic Effects: Hyperconjugation and dipole-dipole interactions can also play a role. In some cases, such as with highly electronegative atoms like fluorine, electronic effects can stabilize an axial conformation. researchgate.netresearchgate.net For a methoxy group, these effects are generally less pronounced than steric factors, and the basicity-lowering effects are more significant when the group is equatorial. researchgate.net

Solvent Effects: The polarity of the solvent can influence conformational preference, particularly for charged species where the molecular dipole moment of one conformer may be better stabilized by the solvent. d-nb.infonih.gov

Correlation of Structural Features with Physicochemical Modulators

The physicochemical properties of a molecule, such as its lipophilicity, basicity (pKa), and polar surface area, are directly correlated with its structural features. These properties govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME). The 1,4'-bipiperidine scaffold itself is a basic, relatively polar structure. The addition of a 3-methoxy group modulates these properties in predictable ways.

Lipophilicity (logP/logD): The two aliphatic piperidine rings provide a significant nonpolar character. The methoxy group (-OCH3) adds to the lipophilicity more than a hydroxyl group (-OH) but less than an ethyl group (-CH2CH3). This modulation is critical for balancing aqueous solubility with permeability across biological membranes like the blood-brain barrier. nih.gov Studies on related piperidine series show that axial substituents can have different effects on lipophilicity compared to their equatorial counterparts due to intramolecular interactions and differential solvation. researchgate.net

Basicity (pKa): The nitrogen atoms of the bipiperidine core are basic. The pKa value indicates the extent of protonation at physiological pH (7.4). The methoxy group is electron-withdrawing via induction, which decreases the electron density on the nearby nitrogen atom, thereby lowering its basicity (pKa). The effect is more pronounced for an equatorial substituent compared to an axial one. researchgate.net

Polar Surface Area (PSA): The PSA is determined by the nitrogen and oxygen atoms. The ether oxygen of the methoxy group contributes to the PSA, potentially increasing its ability to form hydrogen bonds with biological targets.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 198.31 g/mol | |

| Molecular Formula | C11H22N2O | |

| XLogP3-AA (Lipophilicity) | 0.8 | |

| pKa (strongest basic) | 10.31 ± 0.10 (Predicted) | |

| Rotatable Bond Count | 2 |

Rational Design Principles for Modulating Reactivity and Interactions

Rational design uses the understanding of a molecule's structure and its target interactions to create new compounds with improved properties. The 1,4'-bipiperidine scaffold is a common building block in medicinal chemistry, particularly for central nervous system (CNS) agents. arizona.edu Design principles for modulating its reactivity and interactions often focus on several key areas:

Scaffold Rigidity and Vectorial Orientation: The bipiperidine core acts as a rigid scaffold that positions substituents in a specific three-dimensional arrangement. In the design of histamine (B1213489) H3 receptor antagonists, for example, the bipiperidine moiety serves to orient a separate aromatic group towards a specific binding pocket. nih.gov The position and stereochemistry of substituents like the 3-methoxy group are critical for achieving the correct orientation for optimal receptor engagement.

Modulation of Receptor Affinity and Selectivity: Introducing or modifying substituents is a primary strategy to enhance binding affinity and selectivity. A methoxy group can serve as a hydrogen bond acceptor, potentially forming a key interaction within a receptor's active site that is absent in the unsubstituted parent compound. Changing the substituent's position (e.g., from 3-methoxy to 4-methoxy or 2-methoxy) would alter the geometry of this interaction, leading to different binding affinities. uniba.it

Improving Pharmacokinetic Properties: Chiral piperidine scaffolds are often introduced into molecules to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetics. researchgate.net For instance, adding a group like methoxy can slightly increase lipophilicity to aid membrane permeability while its metabolic fate (e.g., O-demethylation) can be a factor in the compound's duration of action.

In Silico Modeling for Structure-Property Relationships (QSAR/QSPR Approaches)

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are powerful computational tools for predicting the biological activity and properties of molecules. nih.gov These methods build mathematical models that correlate a compound's structural or physicochemical descriptors with its observed activity. mdpi.com

While specific QSAR models for 1,4'-Bipiperidine, 3-methoxy- are not publicly documented, the principles are widely applied to piperidine-containing compound libraries. The process typically involves:

Descriptor Calculation: A large number of numerical descriptors are calculated for a series of related molecules. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links a subset of these descriptors to the biological activity (e.g., IC50). mdpi.com

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds to ensure its reliability.

For a series of bipiperidine analogs, a QSAR model could reveal that activity is positively correlated with the presence of a hydrogen bond acceptor at the 3-position and negatively correlated with steric bulk at another position. Such a model provides a rational basis for designing new, potentially more potent compounds for synthesis and testing.

Mechanistic Investigations of Biological Interactions

While the specific biological targets for 1,4'-Bipiperidine, 3-methoxy- are not extensively defined in the literature, the 1,4'-bipiperidine scaffold is a known "privileged structure" that interacts with several important receptor classes, particularly G-protein coupled receptors (GPCRs) in the CNS.

Histamine H3 and Sigma-1 Receptors: The bipiperidine core is a crucial structural element for ligands targeting both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov In many H3R antagonists, one piperidine nitrogen acts as the basic center that interacts with a key aspartate residue (Asp114) in the receptor, while the rest of the scaffold orients other parts of the molecule into hydrophobic pockets. nih.gov

Role of the Methoxy Group: The 3-methoxy substituent would be positioned within the ligand-binding pocket of such a receptor. Its role could be multifaceted:

Direct Interaction: The oxygen atom could act as a hydrogen bond acceptor with a corresponding donor residue (e.g., a threonine or serine hydroxyl group) on the receptor.

Water Displacement: By occupying a specific space, the methoxy group might displace "unhappy" water molecules from a hydrophobic pocket, leading to an entropically favorable increase in binding energy.

The precise mechanism of interaction can only be confirmed through experimental methods like X-ray crystallography of the ligand-receptor complex or detailed mutagenesis studies, guided by computational docking simulations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Site-Specific Functionalization

The synthesis of substituted bipiperidines, such as the 3-methoxy derivative, presents a considerable challenge in achieving precise regioselectivity and stereoselectivity. Future research will likely focus on developing novel synthetic methodologies that allow for the site-specific functionalization of the bipiperidine core.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling could be adapted to introduce the 3-methoxy-piperidine moiety onto a pre-functionalized piperidine (B6355638) ring, or vice versa. The development of new catalysts and ligands will be crucial to achieve high yields and selectivity, particularly in controlling the formation of the desired constitutional isomer.

Another area of exploration is the use of chemoenzymatic strategies. Biocatalysis, employing enzymes such as lipases, esterases, or transaminases, could offer a highly selective means of introducing or modifying functional groups on the bipiperidine scaffold under mild reaction conditions. This approach aligns with the growing demand for more sustainable and environmentally friendly synthetic processes.

Furthermore, the development of novel protecting group strategies will be essential for the multi-step synthesis of complex 3-methoxy-1,4'-bipiperidine derivatives. Orthogonal protecting groups will allow for the selective modification of different positions on the two piperidine rings, enabling the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is poised to play an increasingly important role in the study and design of 3-methoxy-1,4'-bipiperidine derivatives. Advanced computational approaches can provide valuable insights into the compound's properties and interactions, guiding synthetic efforts and accelerating the discovery of new applications.

Conformational Analysis: The two piperidine rings in 1,4'-bipiperidine can adopt various chair and boat conformations, and the orientation of the 3-methoxy group can be either axial or equatorial. Understanding the conformational preferences of this molecule is critical, as it directly influences its shape and how it interacts with biological targets. Future research will likely employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately predict the relative energies of different conformers and the rotational barriers between them. Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational landscape in different solvent environments.

Prediction of Physicochemical Properties: Computational models can be used to predict key physicochemical properties of 1,4'-Bipiperidine, 3-methoxy-, such as its pKa, logP (lipophilicity), and aqueous solubility. These properties are crucial for its potential use in medicinal chemistry, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative Structure-Property Relationship (QSPR) models, built on large datasets of known compounds, can provide rapid and reliable predictions for novel derivatives.

Table 1: Predicted Physicochemical Properties of 1,4'-Bipiperidine, 3-methoxy-

| Property | Predicted Value |

|---|---|

| Molecular Weight | 198.31 g/mol |

| Molecular Formula | C₁₁H₂₂N₂O |

| pKa | ~9.5 - 10.5 |

| logP | ~1.5 - 2.5 |

Note: These values are estimations based on computational models and data from structurally related compounds.

Predictive Modeling of Biological Activity: If a biological target for 3-methoxy-1,4'-bipiperidine is identified, molecular docking and other computational techniques can be used to predict its binding mode and affinity. These in silico methods can help in designing new analogs with improved potency and selectivity. Pharmacophore modeling can also be employed to identify the key structural features responsible for biological activity, guiding the design of new ligand libraries.

Expansion of Ligand Design Strategies for Diverse Applications

Future ligand design strategies will likely focus on several key areas:

Scaffold Hopping and Bioisosteric Replacement: Researchers may explore replacing one of the piperidine rings with other heterocyclic systems to create novel scaffolds with different three-dimensional shapes and properties. Additionally, the methoxy (B1213986) group could be replaced with other bioisosteres, such as a hydroxyl, fluoro, or small alkyl group, to probe the importance of this functional group for biological activity.

Fragment-Based Drug Discovery (FBDD): The 3-methoxy-piperidine or the 4-piperidinylpiperidine fragments could be used as starting points in FBDD campaigns. By identifying weak-binding fragments and then growing or linking them, it may be possible to develop potent and selective ligands for various targets.

Privileged Structure-Based Design: The bipiperidine motif is considered a "privileged structure" as it is found in many compounds with diverse biological activities. Future research can leverage this by decorating the 3-methoxy-1,4'-bipiperidine core with various functional groups to create libraries of compounds for screening against a wide array of biological targets.

Integration with High-Throughput Screening for Chemical Space Exploration

To fully explore the potential of the 3-methoxy-1,4'-bipiperidine scaffold, its derivatives will need to be synthesized and screened in a high-throughput fashion. The integration of automated synthesis with high-throughput screening (HTS) will be crucial for rapidly exploring the chemical space around this core structure.

Combinatorial Chemistry: The development of robust and efficient synthetic routes to 3-methoxy-1,4'-bipiperidine will enable the creation of large combinatorial libraries. By varying the substituents on both piperidine rings, a vast number of analogs can be generated. These libraries can then be screened against various biological targets to identify "hit" compounds.

High-Content Screening (HCS): In addition to traditional HTS assays that measure a single endpoint, high-content screening can provide more detailed information about the effects of the compounds on cells. By using automated microscopy and image analysis, HCS can simultaneously measure multiple parameters, such as cell morphology, protein localization, and cell viability, providing a richer dataset for hit characterization.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. By synthesizing a DEL based on the 3-methoxy-1,4'-bipiperidine scaffold, it would be possible to screen billions of compounds against a protein target of interest in a single experiment, dramatically accelerating the hit identification process.

Sustainable Synthesis and Green Chemistry Aspects in Bipiperidine Production

The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including those with potential pharmaceutical applications. Future research on the synthesis of 1,4'-Bipiperidine, 3-methoxy- will need to consider its environmental impact and strive for more sustainable production methods.

Key areas of focus for greening the synthesis of bipiperidines include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources rather than petroleum-based starting materials.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could include the use of water, supercritical fluids, or ionic liquids as reaction media.

Catalysis: Employing catalytic methods (including biocatalysis) instead of stoichiometric reagents to reduce waste and improve energy efficiency.

Energy Efficiency: Developing synthetic processes that can be run at lower temperatures and pressures, reducing energy consumption.

By incorporating these green chemistry principles, the future production of 1,4'-Bipiperidine, 3-methoxy- and its derivatives can be made more environmentally sustainable.

常见问题

Q. What are the common synthetic routes for 1,4'-Bipiperidine,3-methoxy- derivatives, and how are they validated?

Synthesis typically involves multi-step reactions starting from commercially available precursors. For example, alkylation or reductive amination is used to introduce substituents to the bipiperidine core. Validation includes spectroscopic characterization (e.g., -NMR, -NMR, and HRMS) and comparison with literature data. Reaction intermediates are often purified via column chromatography, and final compounds are tested for purity using HPLC .

Q. How is the molecular structure of 1,4'-Bipiperidine,3-methoxy- derivatives characterized?

Structural elucidation employs:

- Spectroscopy : NMR for proton/carbon environments, IR for functional groups.

- Mass spectrometry : HRMS confirms molecular weight.

- X-ray crystallography (if crystalline): Provides 3D conformation details.

For example, the InChI key and SMILES notation are used to standardize structural representation in databases like PubChem .

Q. What biological targets are commonly associated with 1,4'-Bipiperidine,3-methoxy- compounds?

These derivatives are explored for interactions with GPCRs, ion channels, and enzymes (e.g., kinases). Computational docking studies predict binding affinities, while in vitro assays (e.g., radioligand binding, enzyme inhibition) validate activity. For instance, 3-methoxy substitution may enhance selectivity for serotonin receptors .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 1,4'-Bipiperidine,3-methoxy- derivatives?

Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

Q. How do researchers address contradictions in biological activity data across studies?

- Meta-analysis : Pool data from multiple studies to identify trends.

- Experimental replication : Control variables like cell line passage number or solvent purity.

- Dose-response curves : Validate EC values across assays.

For example, discrepancies in cytotoxicity data may arise from differences in assay protocols (e.g., MTT vs. resazurin assays). Standardizing protocols and reporting negative controls mitigates this .

Q. What computational methods predict the pharmacokinetic properties of 1,4'-Bipiperidine,3-methoxy- derivatives?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB permeability, and metabolic stability.

- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability over time.

For instance, logP values >3 suggest high lipophilicity, which may improve CNS penetration but reduce solubility. MD simulations of bipiperidine derivatives with CYP3A4 can predict metabolic pathways .

Q. How are quasi-experimental designs applied in evaluating 1,4'-Bipiperidine,3-methoxy- bioactivity?

Researchers use non-randomized control groups to compare treated vs. untreated cohorts. For example:

| Group | Treatment | Endpoint |

|---|---|---|

| Experimental | 10 µM compound | % Apoptosis |

| Control | Vehicle | Baseline apoptosis |

| ANCOVA adjusts for baseline differences, ensuring validity in in vivo studies where randomization is impractical . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。